molecular formula C12H12O2 B6204867 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid CAS No. 25227-37-6

2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid

Cat. No.: B6204867
CAS No.: 25227-37-6
M. Wt: 188.22 g/mol
InChI Key: BZGRNCRWQYXYAG-CSKARUKUSA-N
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Description

2-[(1E)-1,2,3,4-Tetrahydronaphthalen-1-ylidene]acetic acid (IUPAC name) is a conjugated carboxylic acid derivative featuring a tetrahydronaphthalene (tetralin) backbone with an exocyclic double bond at the 1-position (E-configuration) and an acetic acid substituent. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.18 g/mol . The (1E) designation specifies the geometry of the double bond, influencing its stereochemical interactions and reactivity.

Properties

CAS No.

25227-37-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid

InChI

InChI=1S/C12H12O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7-8H,3,5-6H2,(H,13,14)/b10-8+

InChI Key

BZGRNCRWQYXYAG-CSKARUKUSA-N

Isomeric SMILES

C1CC2=CC=CC=C2/C(=C/C(=O)O)/C1

Canonical SMILES

C1CC2=CC=CC=C2C(=CC(=O)O)C1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid typically involves the reaction of 1-tetralone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated compounds. Substitution reactions can result in esters or amides .

Scientific Research Applications

2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic Acid
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Key Differences : Lacks the conjugated double bond at the 1-position, resulting in a fully saturated tetrahydronaphthalene ring. This reduces planarity and may alter electronic properties compared to the target compound.
  • Applications : Listed as a commercial product (CAS 63328-17-6) with pricing and availability data, suggesting utility in synthetic chemistry .
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic Acid
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Key Differences : Substituent at the 2-position of the tetralin ring. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 141.0 Ų) indicate distinct conformational behavior in mass spectrometry .

Substituted Derivatives with Functional Groups

2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid
  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol
  • Key Differences : Incorporates two methyl groups at the 4-position, increasing steric bulk and hydrophobicity. Predicted pKa is 4.55 , suggesting moderate acidity comparable to the target compound .
  • Physicochemical Properties: Boiling point predicted at 365.4°C, higher than non-methylated analogs due to increased molecular weight .
2-Amino-2-(1,2,3,4-tetrahydrophthalen-1-yl)acetic Acid
  • Molecular Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Such modifications are common in bioactive molecules, e.g., DGAT1 inhibitors like GSK2973980A (a urea-containing analog) .

Complex Derivatives with Extended Moieties

[2-(1,4-Dimethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-1-hydroxy-cyclohexyl]-acetic Acid
  • Molecular Formula : C₂₀H₂₈O₃
  • Molecular Weight : 316.44 g/mol
  • Key Differences : Cyclohexyl and hydroxyl groups significantly increase molecular complexity and steric hindrance, likely impacting solubility and target binding .

Biological Activity

2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid is a compound that has garnered interest in various fields of biological research due to its structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{14}O_{2}
  • Molecular Weight : 202.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may influence various metabolic pathways through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic processes.
  • Receptor Interaction : The compound may bind to receptors involved in cellular signaling pathways.

Biological Activities

The biological activities of this compound have been explored in several studies:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for protecting cells from oxidative stress and could have implications for aging and chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that the compound possesses anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and modulate inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antioxidant activity with an IC50 value indicating effective free radical scavenging.
Study 2Showed anti-inflammatory effects by reducing TNF-alpha levels in vitro.
Study 3Investigated anticancer properties in breast cancer cell lines with significant apoptosis induction observed.

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